Rhodanine, 3-(4-bromo-3-chlorophenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodanine, 3-(4-bromo-3-chlorophenyl)- typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with rhodanine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Rhodanine, 3-(4-bromo-3-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of Rhodanine, 3-(4-bromo-3-chlorophenyl)- include bases like sodium hydroxide and potassium hydroxide, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
Rhodanine, 3-(4-bromo-3-chlorophenyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its diverse biological activities.
Biological Studies: The compound is studied for its antimicrobial, antiviral, and anticancer properties.
Industrial Applications:
Mechanism of Action
The mechanism of action of Rhodanine, 3-(4-bromo-3-chlorophenyl)- involves its interaction with various molecular targets. The compound can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . This inhibition is crucial for managing diabetic complications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Rhodanine, 3-(4-bromo-3-chlorophenyl)- include other rhodanine derivatives such as:
- Rhodanine-3-acetic acid
- Rhodanine-3-propionic acid
- Rhodanine-3-butyric acid
Uniqueness
Rhodanine, 3-(4-bromo-3-chlorophenyl)- is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity . This structural uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
17918-04-6 |
---|---|
Molecular Formula |
C9H5BrClNOS2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
3-(4-bromo-3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H5BrClNOS2/c10-6-2-1-5(3-7(6)11)12-8(13)4-15-9(12)14/h1-3H,4H2 |
InChI Key |
YIXRQTBANVRSCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
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